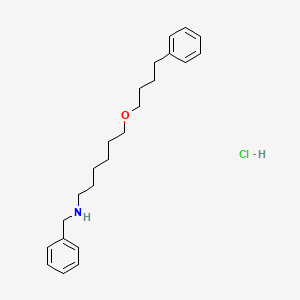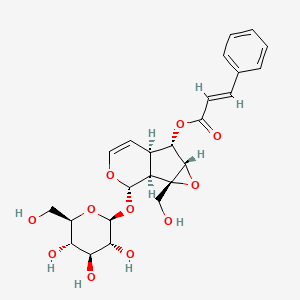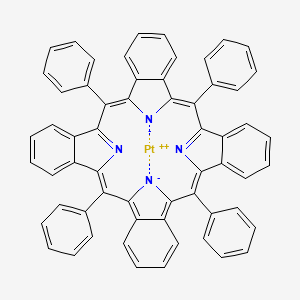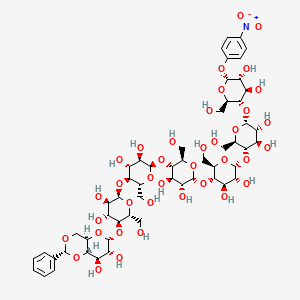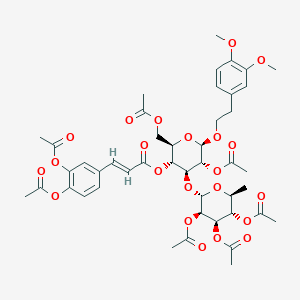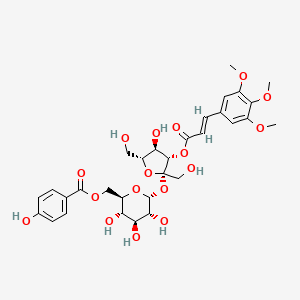
Tenuifolisid A
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex organic molecules, including compounds like Tenuifoliside A, often involves intricate steps that require a deep understanding of organic chemistry and chemical engineering principles. For instance, the solvothermal synthesis method, which is used for crystallizing functional oxides under mild conditions, represents a relevant approach for synthesizing compounds with specific structural requirements (Modeshia & Walton, 2010)1. Furthermore, advances in on-surface synthesis highlight the potential for creating new organic materials through chemical reactions directly on surfaces, offering insights into the synthesis of complex molecules like Tenuifoliside A (Clair & de Oteyza, 2019)2.
Molecular Structure Analysis
Understanding the molecular structure of Tenuifoliside A involves examining its atomic arrangement and bonding patterns. The generation of molecular descriptors plays a crucial role in this analysis, providing a quantitative representation of the molecular structure that can predict a compound's behavior in various physical and chemical contexts (Sahoo et al., 2016)3. Moreover, the use of trifluoromethanesulfonic acid in organic synthesis emphasizes the importance of specific reagents in influencing molecular structures during synthesis processes (Kazakova & Vasilyev, 2017)4.
Chemical Reactions and Properties
The chemical reactions and properties of Tenuifoliside A are determined by its functional groups and molecular framework. The review of methodologies used in the synthesis of gold nanoparticles by chemical reduction, for example, sheds light on the types of chemical reactions that might be relevant for modifying or synthesizing similar complex molecules (de Souza et al., 2019)5. Understanding the role of perfluorooctanoic acid and perfluorooctane sulfonate in immunotoxicity also provides a perspective on the chemical properties and potential reactivity of structurally complex compounds (DeWitt et al., 2009)6.
Physical Properties Analysis
The physical properties of Tenuifoliside A, such as solubility, melting point, and crystallinity, are crucial for its practical applications. The solvothermal synthesis approach, for example, highlights how the synthesis conditions can directly impact the physical properties of the synthesized compounds, offering a pathway to tailor these properties for specific needs (Modeshia & Walton, 2010)1.
Chemical Properties Analysis
The chemical properties of Tenuifoliside A, including its reactivity, stability, and interaction with other molecules, are essential for understanding its potential applications and behavior in various environments. The use of carbonic anhydrase inhibitors in drug discovery, for instance, provides insights into how the modification of chemical structures can influence biological activity and drug efficacy (Supuran, 2017)7.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatorische Wirkungen
Tenuifolisid A hat sich als anti-inflammatorisch erwiesen. Es hemmt die durch Lipopolysaccharide (LPS) induzierte Expression von induzierbarer Stickstoffmonoxid-Synthase (iNOS) und Cyclooxygenase (COX)-2 {svg_1}. Dies deutet darauf hin, dass this compound zur Behandlung von Entzündungen eingesetzt werden könnte {svg_2}.
Cytotoxizitätsreduzierende Wirkungen
Forschungen haben gezeigt, dass this compound cytotoxizitätsreduzierende Wirkungen hat. In einer Studie mit einem natürlichen Kräuterextrakt, der aus Polyporus umbellatus, Polygala tenuifolia und Epimedium koreanum besteht, wurde festgestellt, dass die Mischung im Vergleich zu den einzelnen pflanzlichen Arzneimitteln eine cytotoxizitätsreduzierende Wirkung hatte {svg_3}. Dies deutet auf mögliche Anwendungen in Behandlungen hin, bei denen die Cytotoxizität reduziert werden muss {svg_4}.
Neuroprotektive Wirkungen
This compound hat sich als neuroprotektiv erwiesen. Es wurde gezeigt, dass es Neuronen in SH-SY5Y-Zellen vor Kortikosteron-induzierten Schäden schützt {svg_5}. Dies deutet auf mögliche Anwendungen in der Neurologie hin, insbesondere bei der Behandlung von Erkrankungen, die mit Neuronen Schäden einhergehen {svg_6}.
Förderung des Neuritenwachstums
This compound fördert das Neuritenwachstum in PC12-Zellen. Es erhöht den Prozentsatz der Neuriten tragenden Zellen und fördert die Neuritenverlängerung {svg_7}. Dies deutet auf mögliche Anwendungen in der Neurobiologie und der Behandlung von neurologischen Erkrankungen hin {svg_8}.
Anti-Apoptotische Wirkungen
This compound hat sich als anti-apoptotisch erwiesen. Es ist bekannt, dass es neurotrophe Wirkungen zeigt und die Zellproliferation über den ERK/CREB/BDNF-Signalweg fördert {svg_9}. Dies deutet auf mögliche Anwendungen bei der Behandlung von Erkrankungen hin, die durch übermäßigen Zelltod gekennzeichnet sind {svg_10}.
Antidepressive Wirkungen
This compound hat sich als antidepressiv erwiesen. Es wird aus Yuanzhi isoliert, einem traditionellen chinesischen Arzneimittel, und wird zur Behandlung von Neurasthenie, Amnesie und Depression eingesetzt {svg_11}. Dies deutet auf mögliche Anwendungen in der Psychiatrie hin, insbesondere bei der Behandlung von depressiven Erkrankungen {svg_12}.
Wirkmechanismus
Target of Action
Tenuifoliside A primarily targets the ERK (Extracellular signal-regulated kinases) pathway . ERK is a key component in the MAPK/ERK pathway, which plays a crucial role in regulating cell functions such as proliferation and differentiation .
Mode of Action
Tenuifoliside A exhibits its neurotrophic effects and promotes cell proliferation through the ERK/CREB/BDNF signaling pathway . It has been shown to induce a rapid and marked induction of ERK1/2 phosphorylation, which is a crucial step in the activation of the ERK pathway .
Biochemical Pathways
Tenuifoliside A affects several biochemical pathways. It has been found to improve neural cell function by reducing serum CORT, ACTH, and CRH levels; increasing SOD activity; decreasing brain monoamine oxidase (MAO-A and MAO-B) activity and serum malondialdehyde (MDA) levels; promoting autophagy and inhibiting neuroinflammation; and regulating the glutamate AMPA receptor .
Result of Action
Tenuifoliside A has been found to have neuroprotective and anti-apoptotic effects . In rat glioma cells (C6 cells), Tenuifoliside A has shown neuroprotective effects and promoted cell proliferation . It also has antidepressant-like effects , as demonstrated in pharmacological depression models .
Action Environment
The action of Tenuifoliside A can be influenced by environmental factors. For instance, it has been found that Tenuifoliside A increases the viability of C6 cells in a concentration-dependent manner, but at a high concentration (60 μM), it suppresses cell viability and induces the release of LDH, showing a toxic effect . This suggests that the concentration of Tenuifoliside A in the environment can significantly influence its action, efficacy, and stability.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Tenuifoliside A plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of Tenuifoliside A is with the phosphatidylinositol 3-kinase (PI3K) and extracellular signal-regulated kinase (ERK) signaling pathways. These interactions lead to the phosphorylation of key proteins such as Akt and cyclic AMP response element-binding protein (CREB), which are essential for neural differentiation and neurite outgrowth . Additionally, Tenuifoliside A has been shown to enhance the expression of brain-derived neurotrophic factor (BDNF), further promoting neuronal survival and growth .
Cellular Effects
Tenuifoliside A exerts significant effects on various cell types and cellular processes. In neuronal cells, it promotes neurite outgrowth and enhances cell viability. Studies have demonstrated that Tenuifoliside A increases the percentage of neurite-bearing cells and promotes neurite extension in PC12 cells . This compound also influences cell signaling pathways, such as the PI3K/Akt and MEK/ERK/CREB pathways, leading to increased phosphorylation of key proteins involved in neural differentiation . Furthermore, Tenuifoliside A has been shown to protect against corticosterone-induced neuron damage in SH-SY5Y cells, highlighting its neuroprotective effects .
Molecular Mechanism
The molecular mechanism of Tenuifoliside A involves several key interactions at the molecular level. Tenuifoliside A binds to and activates the PI3K and ERK signaling pathways, leading to the phosphorylation of Akt and CREB . These phosphorylated proteins play a crucial role in promoting neurite outgrowth and enhancing neuronal survival. Additionally, Tenuifoliside A has been shown to increase the expression of BDNF, which further supports neuronal growth and differentiation . The activation of these signaling pathways and the subsequent increase in BDNF expression are essential for the neuroprotective and cognitive-enhancing effects of Tenuifoliside A.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tenuifoliside A have been observed to change over time. Studies have shown that Tenuifoliside A remains stable under various conditions, maintaining its bioactivity for extended periods . The degradation of Tenuifoliside A can occur under alkaline conditions, leading to a decrease in its bioactivity . Long-term studies have demonstrated that Tenuifoliside A continues to promote neurite outgrowth and enhance neuronal survival over extended periods, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of Tenuifoliside A vary with different dosages in animal models. At lower doses, Tenuifoliside A has been shown to enhance cognitive function and protect against neuronal damage without causing any adverse effects . At higher doses, Tenuifoliside A may exhibit toxic effects, leading to decreased cell viability and potential neurotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize the benefits of Tenuifoliside A while minimizing potential adverse effects.
Metabolic Pathways
Tenuifoliside A is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary pathways influenced by Tenuifoliside A is the PI3K/Akt signaling pathway, which plays a crucial role in regulating cell growth, survival, and metabolism . Additionally, Tenuifoliside A has been shown to affect the MEK/ERK/CREB signaling pathway, further influencing cellular metabolism and gene expression . These interactions highlight the complex metabolic network in which Tenuifoliside A operates, contributing to its diverse biological effects.
Transport and Distribution
Tenuifoliside A is transported and distributed within cells and tissues through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, Tenuifoliside A accumulates in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its biological effects . The distribution of Tenuifoliside A within different tissues and cells is crucial for its therapeutic efficacy, as it ensures that the compound reaches its target sites of action.
Subcellular Localization
The subcellular localization of Tenuifoliside A plays a significant role in its activity and function. Tenuifoliside A is primarily localized in the cytoplasm and nucleus, where it interacts with various signaling molecules and transcription factors . This localization is facilitated by specific targeting signals and post-translational modifications that direct Tenuifoliside A to its appropriate cellular compartments . The precise subcellular localization of Tenuifoliside A is essential for its ability to modulate cellular processes and exert its therapeutic effects.
Eigenschaften
IUPAC Name |
[3,4,5-trihydroxy-6-[4-hydroxy-2,5-bis(hydroxymethyl)-3-[3-(3,4,5-trimethoxyphenyl)prop-2-enoyloxy]oxolan-2-yl]oxyoxan-2-yl]methyl 4-hydroxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38O17/c1-41-18-10-15(11-19(42-2)27(18)43-3)4-9-22(35)46-28-24(37)20(12-32)47-31(28,14-33)48-30-26(39)25(38)23(36)21(45-30)13-44-29(40)16-5-7-17(34)8-6-16/h4-11,20-21,23-26,28,30,32-34,36-39H,12-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUQNXDJRVCZTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)OC2C(C(OC2(CO)OC3C(C(C(C(O3)COC(=O)C4=CC=C(C=C4)O)O)O)O)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38O17 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201104704 | |
| Record name | α-D-Glucopyranoside, 3-O-[(2E)-1-oxo-3-(3,4,5-trimethoxyphenyl)-2-propen-1-yl]-β-D-fructofuranosyl, 6-(4-hydroxybenzoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201104704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
682.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
139726-35-5 | |
| Record name | α-D-Glucopyranoside, 3-O-[(2E)-1-oxo-3-(3,4,5-trimethoxyphenyl)-2-propen-1-yl]-β-D-fructofuranosyl, 6-(4-hydroxybenzoate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139726-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-D-Glucopyranoside, 3-O-[(2E)-1-oxo-3-(3,4,5-trimethoxyphenyl)-2-propen-1-yl]-β-D-fructofuranosyl, 6-(4-hydroxybenzoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201104704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(4S)-4,5-Dihydro-4-phenylmethyl-2-oxazolyl]ferrocene](/img/structure/B1180733.png)
![1-(Methylsulfonyl)-4-[2-(2-pyridinyl)ethyl]piperazine](/img/structure/B1180738.png)
